molecular formula C12H16ClNO3 B557006 z-d-Dap(boc)-oh CAS No. 62234-36-0

z-d-Dap(boc)-oh

Cat. No. B557006
CAS RN: 62234-36-0
M. Wt: 338.36 g/mol
InChI Key: LVYXMDJSWLEZMP-DHXVBOOMSA-N
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Description

Z-D-Dap(Boc)-OH is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 . Its IUPAC name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate . It is also known as ®-Nalpha-Boc-Nbeta-Z-2,3-diaminopropan-1-ol .


Molecular Structure Analysis

The InChI key for Z-D-Dap(Boc)-OH is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The canonical SMILES representation is CC©©OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Z-D-Dap(Boc)-OH is a solid compound that should be stored at 2-8 °C . It is soluble in DMSO .

Scientific Research Applications

  • Photocatalysis in Environmental Remediation

    • The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, a direct Z-scheme photocatalyst, shows enhanced photocatalytic activity for NOx removal, a critical component in air pollution control (Zhu et al., 2019). This application demonstrates the potential of Z-d-Dap(boc)-oh in environmental science, particularly in addressing air quality issues.
  • Synthesis of Novel Compounds

    • Research on the hydrothermal synthesis and structural characterization of new hybrid zinc borates, like [Zn(dap)2][B4O6(OH)2], showcases the use of Z-d-Dap(boc)-oh in creating new materials with potential applications in various fields, including material science and engineering (Wei et al., 2017).
  • Development of Efficient Synthesis Methods

    • The practical and efficient synthesis of orthogonally protected α-2,3-Diaminopropionic Acid (2,3-Dap), 2,4-Diaminobutanoic Acid (2,4-Dab), and their N-Methylated derivatives, starting from Fmoc-Asp/Glu, highlights the role of Z-d-Dap(boc)-oh in improving synthesis techniques in organic chemistry (Rao et al., 2006).
  • Advances in Peptide Synthesis

    • The synthesis of polymyxin B heptapeptide, which contains four Dab residues, using a process that involves Nalpha-Boc-L-Gln-OH and a polymer-supported hypervalent iodine reagent in water, is an excellent example of Z-d-Dap(boc)-oh's role in peptide synthesis (Yamada et al., 2004).
  • Photocatalytic CO2 Reduction

    • The development of a Z-scheme heterojunction photocatalyst for CO2 reduction, featuring g-C3N4/Bi2O2[BO2(OH)], demonstrates the potential of Z-d-Dap(boc)-oh in addressing global climate change by converting CO2 into environmentally benign substances (Guo et al., 2020).

properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426527
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

62234-36-0
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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